5-methyltetrahydro-2H-pyran-2-one
Overview
Description
5-Methyltetrahydro-2H-pyran-2-one is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da . It is also known by other names such as 5-methyloxan-2-one and 5-methyl-tetrahydro-pyran-2-one .
Molecular Structure Analysis
The molecular structure of 5-methyltetrahydro-2H-pyran-2-one consists of 6 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms . The InChI representation of the molecule isInChI=1S/C6H10O2/c1-5-2-3-6 (7)8-4-5/h5H,2-4H2,1H3
. Physical And Chemical Properties Analysis
The physical and chemical properties of 5-methyltetrahydro-2H-pyran-2-one include a molecular weight of 114.14 g/mol . It has a computed XLogP3-AA value of 1 . The compound has no hydrogen bond donors, 2 hydrogen bond acceptors, and no rotatable bonds . Its exact mass is 114.068079557 g/mol , and it has a topological polar surface area of 26.3 Ų . The compound has a complexity of 98.7 .Scientific Research Applications
1. Solvent Effects in Isomer Distribution
Research by Ren et al. (2008) explored the effects of different solvents on the distribution of configurational and conformational isomers of compounds related to 5-methyltetrahydro-2H-pyran-2-one. Their study provided insights into the behavior of these isomers in various solvents like methanol, chloroform, and acetone, utilizing computational methods for prediction and NMR spectra for examination (Ren et al., 2008).
2. Synthesis of Chiral Methyl-Branched Building Blocks
Mineeva (2015) demonstrated the synthesis of chiral methyl-branched building blocks starting from 4-methyltetrahydro-2H-pyran-2-one. The potential applications of these compounds include the synthesis of insect pheromones and other biologically active compounds (Mineeva, 2015).
3. Characterization of Novel Compounds
Bennett and Murphy (2020) isolated a compound related to 5-methyltetrahydro-2H-pyran-2-one through a series of reactions. They utilized NMR spectroscopy, mass spectrometry, and IR spectroscopy for structural characterization, highlighting the compound's potential in chemical synthesis (Bennett & Murphy, 2020).
4. Industrial-Scale Preparation for Therapeutic Use
Huang et al. (2022) reported on the industrial-scale preparation of a key intermediate structurally related to 5-methyltetrahydro-2H-pyran-2-one for the manufacture of SGLT2 inhibitors, highlighting its significance in diabetes therapy. They emphasized the process's efficiency, cost-effectiveness, and environmental friendliness (Huang et al., 2022).
5. Application in Seed Germination and Plant Growth
Flematti et al. (2009) identified alkyl substituted 2H-pyran-2-ones in smoke that stimulate seed germination. Their work elucidated the role of these compounds in promoting the germination of a wide range of plant species, which could have significant implications in agricultural science (Flematti et al., 2009).
properties
IUPAC Name |
5-methyloxan-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-5-2-3-6(7)8-4-5/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUBDAOKWZLWDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)OC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443615 | |
Record name | 5-methyl-tetrahydro-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyltetrahydro-2H-pyran-2-one | |
CAS RN |
3123-98-6 | |
Record name | 5-methyl-tetrahydro-pyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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